4-Acetamidophenyl 3-methylbenzoate
Description
Historical Context of Benzoate Esters in Organic Chemistry
Benzoate esters have been pivotal in organic synthesis since the 19th century, serving as intermediates in pharmaceuticals, fragrances, and polymers. The esterification of benzoic acid—first isolated from gum benzoin—enabled the development of compounds like methyl benzoate (used in perfumery) and ethyl benzoate (a solvent). Industrial production methods, such as acid-catalyzed esterification, emerged in the early 20th century, with sulfuric acid facilitating reactions between alcohols and carboxylic acids.
Key milestones include:
Significance of Acetamidophenyl Derivatives
Acetamidophenyl derivatives are pharmacologically significant. For example, 4-acetamidophenyl acetate (an acetaminophen impurity) highlights the role of acetamido groups in drug metabolism. These derivatives often exhibit enhanced solubility and bioavailability compared to parent compounds, making them valuable in drug design.
Biological Relevance :
Structural Relevance in Chemical Research
4-Acetamidophenyl 3-methylbenzoate’s structure combines two functional motifs:
- 3-Methylbenzoate : A hydrophobic group influencing lipophilicity.
- 4-Acetamidophenyl : A polar group enabling hydrogen bonding (Figure 1).
Key Structural Features :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ | |
| Molecular Weight | 269.29 g/mol | |
| SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Hydrogen Bond Donors | 1 (NH group) |
The methyl group at the benzoate’s meta position sterically hinders rotational freedom, while the acetamido group at the phenyl para position enhances dipole interactions.
Classification within Ester Chemistry
Esters are classified by their acyl and alkyl groups. This compound falls into two subcategories:
- Aromatic Esters : Derived from benzoic acid (e.g., methyl 4-butyramido-3-methylbenzoate).
- Substituted Esters : Feature functional groups like acetamido (e.g., methyl 4-acetamido-3-methylbenzoate).
Comparative Analysis :
Properties
IUPAC Name |
(4-acetamidophenyl) 3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFSUKGTPOKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 3-methylbenzoate typically involves the esterification of 4-acetamidophenol with 3-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 3-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products Formed
Hydrolysis: 4-acetamidophenol and 3-methylbenzoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Acetamidophenyl 3-methylbenzoate has been investigated for its potential anticancer properties. In a study focused on designing molecular hybrids with antitumor activity, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising activity, suggesting that derivatives of this compound could be developed as effective anticancer agents .
Acetylcholinesterase Inhibition
Research into compounds containing similar structures has shown that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship studies indicate that modifications in the acetamide group can enhance the inhibitory potency against acetylcholinesterase .
Insect Repellency
Repellent Properties
Studies have explored the repellency of benzoate compounds, including analogs of this compound, against insect species such as Cimex lectularius (bed bugs). These studies demonstrate that certain benzoate derivatives exhibit strong spatial repellency, making them potential candidates for developing natural insect repellents . The effectiveness of these compounds can be attributed to their ability to interfere with insect behavior, providing a basis for further research into their applications in pest control.
Analytical Chemistry
Separation Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A method has been developed utilizing reverse-phase HPLC for the separation and analysis of this compound in various matrices. The mobile phase typically consists of acetonitrile and water, which allows for effective resolution and quantification of the compound . This analytical application is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations.
Synthesis and Reaction Studies
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Recent advancements include base-promoted direct amidation techniques that allow for efficient acylation of amines with benzoate esters. These methods contribute to the development of new synthetic pathways for producing this compound and its derivatives .
Data Table: Summary of Applications
Case Studies
-
Anticancer Compound Development
A series of compounds based on the structure of this compound were synthesized and evaluated for their anticancer properties. The study found that specific modifications increased cytotoxicity against breast cancer cell lines, highlighting the potential for developing novel therapeutic agents from this chemical framework. -
Insect Behavior Modification
Research demonstrated that certain analogs exhibited significant repellency against Cimex lectularius. The study utilized video tracking systems to quantify the spatial avoidance behavior of insects exposed to these compounds, providing insights into their mechanism of action as potential natural repellents.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The ester linkage allows for hydrolysis, releasing active metabolites that can interact with cellular pathways . These interactions can modulate various biochemical processes, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoate Derivatives
EDG: Electron-donating group; *EWG: Electron-withdrawing group
Key Observations:
Electron-Donating vs. Withdrawing Groups: The methyl group (EDG) in this compound enhances electrophilic substitution reactivity at the para position, similar to M3MB . Compounds with dual EDG/EWG substituents (e.g., 4-acetamido-2-hydroxybenzoate) exhibit lower thermal stability due to competing electronic effects .
Solubility and Stability: Methoxy-substituted derivatives (e.g., M3MOB) show higher solubility in ethanol than methyl-substituted analogs, attributed to hydrogen bonding with the methoxy group . The acetamido group in this compound likely improves solubility in polar aprotic solvents (e.g., DMSO) but may reduce compatibility with non-polar media .
Synthetic Routes: this compound can be synthesized via esterification of 3-methylbenzoic acid with 4-acetamidophenol, a method analogous to the preparation of methyl 4-acetamido-2-hydroxybenzoate using acetyl chloride or acetic anhydride .
Physical and Chemical Properties
While direct data for this compound are unavailable, inferences can be drawn from similar compounds:
- Melting Point : Expected to range between 100–150°C, higher than 3-methylphenyl 4-methoxybenzoate (45°C) due to stronger intermolecular forces from the acetamido group .
- Boiling Point : Likely exceeds 300°C, comparable to methyl 4-acetamido-2-hydroxybenzoate derivatives .
- Stability : The methyl group at the 3-position provides steric protection against hydrolysis, enhancing stability relative to hydroxyl-substituted analogs .
Biological Activity
4-Acetamidophenyl 3-methylbenzoate (CAS No. 392236-06-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol. Its structure comprises an acetamide group attached to a phenyl ring, which is further substituted with a methylbenzoate moiety. This structural configuration suggests potential interactions with biological targets similar to those of acetaminophen, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor.
Target of Action
The compound is hypothesized to act primarily as a COX-2 inhibitor, similar to acetaminophen. COX-2 is an enzyme involved in the inflammatory response and pain signaling pathways. By inhibiting this enzyme, this compound may reduce the synthesis of prostaglandins, leading to decreased inflammation and pain perception.
Biochemical Pathways
Inhibition of COX-2 affects the arachidonic acid pathway, which is crucial in mediating inflammatory responses. This mechanism underlines the compound's potential utility in treating conditions characterized by inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's lipophilic nature may facilitate its interaction with bacterial membranes, disrupting their integrity and leading to cell death .
Antioxidant Potential
The compound has also been evaluated for its antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may scavenge free radicals effectively, thereby providing protective effects against oxidative damage .
Synthesis and Evaluation
A study synthesized several derivatives related to this compound and assessed their biological activities. The synthesized compounds were characterized using UV-visible spectroscopy and nuclear magnetic resonance (NMR) techniques. Biological evaluations revealed promising antibacterial and antioxidant activities across various derivatives, highlighting the importance of structural modifications in enhancing efficacy .
Toxicological Studies
Toxicological assessments conducted on animal models indicated that certain derivatives of this compound did not exhibit significant toxicity at therapeutic doses. Parameters such as hematological and biochemical markers were monitored, showing no adverse effects on liver histology or overall metabolic status . This suggests a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Acetamidophenyl benzoate | Similar | Moderate anti-inflammatory |
| 4-Acetamidophenyl 4-methylbenzoate | Similar | Enhanced analgesic properties |
| 4-Acetamidophenyl 2-methylbenzoate | Similar | Antimicrobial activity |
The unique positioning of the methyl group in this compound contributes to its distinct biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
